D-2,6-Difluorophenyl-alanine
Overview
Description
D-2,6-Difluorophenyl-alanine is a synthetic amino acid derivative of phenylalanine, an essential amino acid commonly found in proteins. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-2,6-Difluorophenyl-alanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method includes the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This process often utilizes RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high purity and yield. The process generally includes multiple steps of chemical reactions, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
D-2,6-Difluorophenyl-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions often involve the use of catalysts like RANEY® Nickel.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular hydrogen, RANEY® Nickel, and other reducing agents. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions may yield amines, while substitution reactions can produce various substituted phenylalanine derivatives .
Scientific Research Applications
D-2,6-Difluorophenyl-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of D-2,6-Difluorophenyl-alanine involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it can be incorporated into proteins, affecting their structure and function. The presence of fluorine atoms may enhance its stability and reactivity, making it a valuable compound in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-2,6-Difluorophenyl-alanine include other fluorinated amino acids and phenylalanine derivatives, such as:
Uniqueness
This compound is unique due to the specific positioning of fluorine atoms at the 2 and 6 positions on the phenyl ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated phenylalanine derivatives .
Properties
IUPAC Name |
(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOVYDPRGDZBLJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351996 | |
Record name | D-2,6-Difluorophenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-62-7 | |
Record name | D-2,6-Difluorophenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266360-62-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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